4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate;sulfuric acid
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Overview
Description
4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate;sulfuric acid is a complex organic compound with the molecular formula C32H30N4O8S and a molecular weight of 630.668 g/mol . This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate;sulfuric acid typically involves multi-step organic reactions. One common method includes the reaction of benzene derivatives with amines and carboxylic acids under controlled conditions. The process may involve:
Nitration: of benzene derivatives to introduce nitro groups.
Reduction: of nitro groups to amines using reducing agents like zinc powder in ethanol.
Condensation: reactions to form the final product, often using catalysts and specific temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the above reactions are carried out under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate;sulfuric acid undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form quinones and other oxidized products.
Reduction: Can be reduced to form corresponding amines and other reduced forms.
Substitution: Undergoes electrophilic and nucleophilic substitution reactions, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Zinc powder, sodium borohydride.
Catalysts: Acidic or basic catalysts depending on the reaction type.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, amines, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate;sulfuric acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its therapeutic potential, including as a component in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate;sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic rings and functional groups allow it to bind to specific sites, influencing biochemical pathways and cellular processes . The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
o-Phenylenediamine: An aromatic diamine with similar functional groups but a simpler structure.
Diphenyl isophthalate: Shares structural similarities but lacks the complex amine groups.
1,3-Benzenedicarboxylic acid derivatives: Similar in having carboxylate groups but differ in overall structure and reactivity.
Uniqueness
4-(3,4-Diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate;sulfuric acid is unique due to its combination of multiple aromatic rings, amine groups, and carboxylate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
70955-78-1 |
---|---|
Molecular Formula |
C32H30N4O8S |
Molecular Weight |
630.7 g/mol |
IUPAC Name |
4-(3,4-diaminophenyl)benzene-1,2-diamine;diphenyl benzene-1,3-dicarboxylate;sulfuric acid |
InChI |
InChI=1S/C20H14O4.C12H14N4.H2O4S/c21-19(23-17-10-3-1-4-11-17)15-8-7-9-16(14-15)20(22)24-18-12-5-2-6-13-18;13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8;1-5(2,3)4/h1-14H;1-6H,13-16H2;(H2,1,2,3,4) |
InChI Key |
OPBZLOSAMXOCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)C(=O)OC3=CC=CC=C3.C1=CC(=C(C=C1C2=CC(=C(C=C2)N)N)N)N.OS(=O)(=O)O |
Related CAS |
70955-78-1 |
Origin of Product |
United States |
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